molecular formula C23H27Cl2N3O3 B194377 Aripiprazole N-Oxide CAS No. 573691-09-5

Aripiprazole N-Oxide

Cat. No. B194377
M. Wt: 464.4 g/mol
InChI Key: ZNYNDJDSFMRJPS-UHFFFAOYSA-N
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Description

Aripiprazole N-Oxide is a metabolite of the atypical antipsychotic aripiprazole . It is formed from aripiprazole by the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 . Aripiprazole N-Oxide is a potential impurity found in commercial preparations of aripiprazole .


Synthesis Analysis

The synthesis and characterization of N-oxides and metabolites of the antipsychotic drug, aripiprazole, have been discussed in a study . The study provides valuable insights into the synthesis process of Aripiprazole N-Oxide.


Molecular Structure Analysis

The molecular formula of Aripiprazole N-Oxide is C23H27Cl2N3O3 . The molecular weight is 464.39 . More detailed structural studies of the inclusion complexes were carried out using molecular modeling techniques .


Chemical Reactions Analysis

Aripiprazole’s complexation with cyclodextrins (CDs) was designed to improve drug solubility and consequently its bioavailability . The inclusion complexes of aripiprazole with two β-cyclodextrin derivatives were obtained and investigated both in solution and in solid state .


Physical And Chemical Properties Analysis

Aripiprazole exhibits very low aqueous solubility, affecting its dissolution and absorption, and high lipophilicity . Its physicochemical properties are different from ARP, testifying the inclusion complexes formation between aripiprazole and CDs when the kneading method is used .

Scientific Research Applications

Synthesis and Characterization

Aripiprazole N-oxide, along with its metabolites, is used to influence neurotransmission, particularly at dopamine receptors. It has been noted for its strong activity and minimal side effects compared to other drugs for treating schizophrenia. The research discusses a novel process for preparing Aripiprazole N-oxides and metabolites, emphasizing its potential in therapeutic applications. The synthesis process involves various biotransformation pathways such as dehydrogenation, hydroxylation, and N-dealkylation, leading to different metabolites (Satyanarayana et al., 2005).

Role in Seizure Modulation

Aripiprazole has been studied for its effects on seizures, particularly its interaction with nitric oxide in seizure modulation. The study highlights its potential in influencing seizure latency and protection in various mouse models. The findings suggest that the modulation of nitric oxide release may play a significant role in the anticonvulsant properties of Aripiprazole (Shafaroodi et al., 2015).

Immunotoxicological Effects

Aripiprazole's molecular pathological and immunotoxicological profiling has been explored to understand its effects on cell survival, apoptosis-regulatory proteins, and immunological responses. The study provides insights into the comparative effects of different formulas of Aripiprazole on liver toxicity, brain protein activation, and macrophage activities. This research is crucial for comprehending the broader implications of Aripiprazole's use in therapeutic settings (Baek et al., 2015).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Aripiprazole is used to treat symptoms of schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette’s disorder . It is also used as an adjunctive treatment of major depressive disorder . Future research may focus on further understanding the pharmacological properties of Aripiprazole N-Oxide and its potential therapeutic applications.

properties

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYNDJDSFMRJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437791
Record name Aripiprazole N1-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aripiprazole N1-Oxide

CAS RN

573691-09-5
Record name 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573691-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aripiprazole related compound F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aripiprazole N1-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARIPIPRAZOLE N1-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Obradović, J Savić, J Joksimović, B Marković, Z Vujić… - 2023 - researchsquare.com
… and their oxidative degradants (aripiprazole N-oxide, oxy-… of aripiprazole and aripiprazole N-oxide, progress was also … of aripiprazole and aripiprazole N-oxide in the developed method …
Number of citations: 2 www.researchsquare.com
GVR Reddy, AP Kumar, BV Reddy, P Kumar… - European Journal of …, 2010 - eurjchem.com
This paper describes the separation, identification and proposed structures of the degradation products formed during degradation analysis of aripiprazole in its final dosage form by …
Number of citations: 22 www.eurjchem.com
D Obradović, M Radan, T Đikić, MP Nikolić… - … of Pharmaceutical and …, 2022 - Elsevier
… of structurally diverse and pharmacologically active compounds has been successfully investigated including the main degradation impurity of aripiprazole (aripiprazole N-oxide), and …
Number of citations: 5 www.sciencedirect.com
F Ardiana, MLAD Lestari, G Indrayanto - Profiles of Drug Substances …, 2013 - Elsevier
Aripiprazole is an atypical antipsychotic drug which belongs to the benzisoxazole derivatives. Aripiprazole is available in many salts and polymorphs forms. X-ray diffraction, IR …
Number of citations: 13 www.sciencedirect.com
J Krmar, M Vukićević, A Kovačević, A Protić… - … of Chromatography A, 2020 - Elsevier
In micellar liquid chromatography (MLC), the addition of a surfactant to the mobile phase in excess is accompanied by an alteration of its solubilising capacity and a change in the …
Number of citations: 25 www.sciencedirect.com
D Obradović, AN Stavrianidi, OA Shpigun… - … of Chromatography A, 2022 - Elsevier
… aripiprazole N-oxide (NOX), while quinolinine derivatives (AR5, AR3) have the similar retention behaviour. Also, a similar elution order can be expected for ziprasidone (ZIP) and oxy-…
Number of citations: 2 www.sciencedirect.com

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